

An In-depth Technical Guide to Butylated Hydroxytoluene-d3 (BHT-d3)

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| Compound of Interest | | |
|----------------------|-----------------------------|-----------|
| Compound Name: | Butylated hydroxytoluene-d3 | |
| Cat. No.: | B15141658 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylated hydroxytoluene-d3 (BHT-d3) is the deuterium-labeled form of butylated hydroxytoluene (BHT), a widely utilized synthetic phenolic antioxidant.[1] The substitution of three hydrogen atoms with deuterium atoms on the methyl group provides a stable isotopic label, making BHT-d3 an invaluable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research.[2] Its primary applications include its use as an internal standard for quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and as a tracer to elucidate the biotransformation and pharmacokinetics of BHT.[1][2] Like its non-labeled counterpart, BHT-d3 also exhibits antioxidant properties and has been identified as a ferroptosis inhibitor.[1]

Chemical and Physical Properties

The chemical and physical properties of BHT-d3 are very similar to those of BHT. While specific data for the deuterated compound are not readily available, the properties of BHT serve as a close approximation.



| Property | Value | Reference(s) |
|-------------------|--|--------------|
| Chemical Name | 2,6-di-tert-butyl-4-(methyl-d3)- phenol | |
| Synonyms | BHT-d3, Butylated hydroxytoluene-(methyl-d3) | |
| CAS Number | 86819-59-2 | |
| Molecular Formula | C15H21D3O | _ |
| Molecular Weight | 223.39 g/mol | _ |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | ~70-73 °C | |
| Boiling Point | ~265 °C | |
| Solubility | Soluble in ethanol, DMSO, dimethylformamide (at least 30 mg/mL). Sparingly soluble in aqueous buffers. Insoluble in water, glycerol, and propylene glycol. | |

Spectroscopic Data

Mass Spectrometry: The electron impact (EI) mass spectrum of BHT is characterized by a molecular ion peak [M]⁺ at m/z 220. The base peak is typically observed at m/z 205, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment is found at m/z 177. For BHT-d3, the molecular ion peak would be expected at m/z 223. The fragmentation pattern would be similar, with a key fragment at m/z 205, indicating the loss of the CD₃ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of BHT in CDCl₃ shows characteristic signals for the aromatic protons, the hydroxyl proton, the methyl protons, and the tert-butyl protons. In BHT-d3, the signal corresponding to the methyl protons would be absent in the ¹H NMR spectrum. The ¹³C NMR spectrum of BHT shows distinct signals for the



different carbon atoms in the molecule. For BHT-d3, the carbon of the deuterated methyl group would show a characteristic multiplet due to C-D coupling.

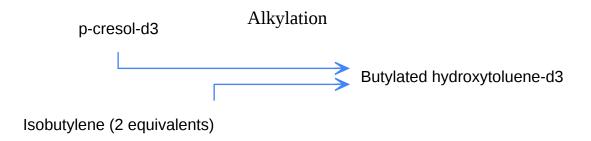
Synthesis of Butylated Hydroxytoluene-d3

A common method for the synthesis of BHT is the acid-catalyzed alkylation of p-cresol with isobutylene. To synthesize BHT-d3, a similar approach can be employed using a deuterated starting material.

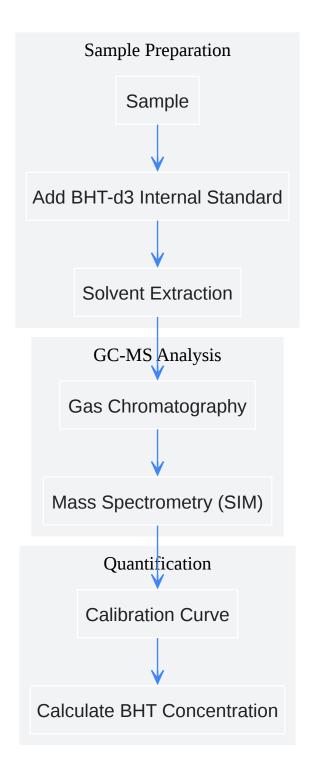
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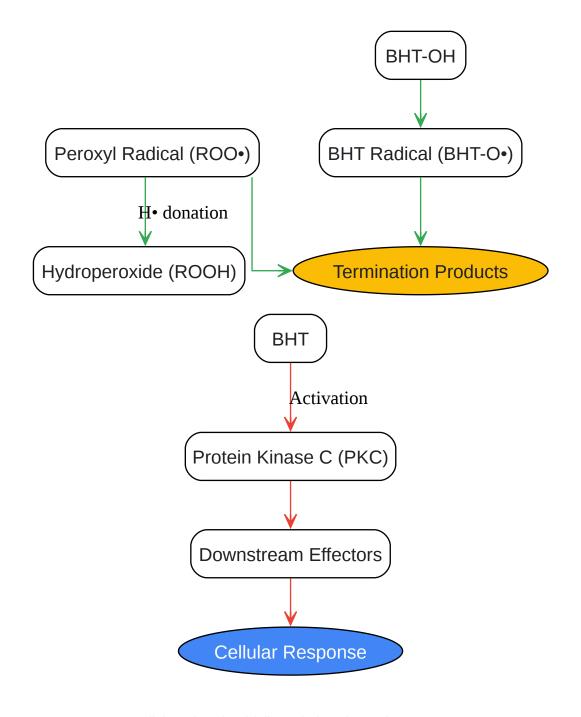
H₂SO₄ (catalyst)











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References



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